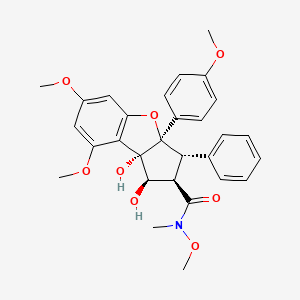
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD-K11533227 is a chemical compound known for its inhibitory effects on histone deacetylase 1 and histone deacetylase 2. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene transcription. Inhibitors of histone deacetylases have been studied for their potential therapeutic applications in cancer and other diseases .
Preparation Methods
The synthetic routes and reaction conditions for BRD-K11533227 are not widely documented in publicly available sources. the preparation of histone deacetylase inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
BRD-K11533227, as a histone deacetylase inhibitor, primarily undergoes interactions with histone proteins. The types of reactions it undergoes include:
Binding to histone deacetylase enzymes: This interaction inhibits the enzyme’s activity, preventing the removal of acetyl groups from histone proteins.
Substitution reactions: In the context of its inhibitory action, BRD-K11533227 may undergo substitution reactions with other molecules or functional groups within the enzyme’s active site.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the binding and inhibition processes. The major products formed from these reactions are acetylated histones, which lead to changes in gene expression .
Scientific Research Applications
BRD-K11533227 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of histone deacetylase inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: Researchers use BRD-K11533227 to investigate the role of histone deacetylases in gene regulation, cell differentiation, and apoptosis.
Medicine: The compound is studied for its potential therapeutic applications in cancer treatment, as histone deacetylase inhibitors have shown promise in inducing cancer cell death and inhibiting tumor growth.
Mechanism of Action
The mechanism of action of BRD-K11533227 involves its binding to the active site of histone deacetylase enzymes, specifically histone deacetylase 1 and histone deacetylase 2. This binding inhibits the enzyme’s activity, preventing the removal of acetyl groups from histone proteins. As a result, the chromatin structure remains in a more relaxed state, allowing for increased gene transcription. The molecular targets of BRD-K11533227 are the histone deacetylase enzymes, and the pathways involved include the regulation of gene expression and chromatin remodeling .
Comparison with Similar Compounds
BRD-K11533227 is part of a class of compounds known as histone deacetylase inhibitors. Similar compounds include:
Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.
Vorinostat: An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another FDA-approved histone deacetylase inhibitor used in the treatment of peripheral T-cell lymphoma.
Compared to these similar compounds, BRD-K11533227 is unique in its specific inhibition of histone deacetylase 1 and histone deacetylase 2, making it a valuable tool for studying the specific roles of these enzymes in gene regulation and disease .
Properties
Molecular Formula |
C18H22N4O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C18H22N4O2S/c1-12(23)20-14-6-8-22(9-7-14)18(24)21-16-11-13(4-5-15(16)19)17-3-2-10-25-17/h2-5,10-11,14H,6-9,19H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
YDUSCKFRHARVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[9-(Cyclohexylcarbamoylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-naphthalen-1-ylurea](/img/structure/B10754620.png)
![4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol](/img/structure/B10754626.png)
![N-(4-amino-4'-fluoro-[1,1'-biphenyl]-3-yl)-3-((dimethylamino)methyl)azetidine-1-carboxamide](/img/structure/B10754627.png)
![2-tert-butylsulfinyl-3-(2-hydroxyethyl)-4-[3-(2-methoxyphenyl)phenyl]-N-(pyridin-4-ylmethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-6-carboxamide](/img/structure/B10754631.png)
![4-fluoro-N-[2-(hydroxymethyl)-6-[2-oxo-2-(pyrimidin-4-ylmethylamino)ethyl]oxan-3-yl]benzamide](/img/structure/B10754641.png)
![9-[[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]-6-(1-hydroxypropan-2-yl)-8-methyl-10-oxa-1,6,13,14-tetrazabicyclo[10.2.1]pentadeca-12(15),13-dien-5-one](/img/structure/B10754643.png)
![N-[[(2S,3S)-8-[2-(1-hydroxycyclopentyl)ethynyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyl-4-oxanecarboxamide](/img/structure/B10754653.png)
![4-[[[9-[(4-Fluorophenyl)carbamoylamino]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754657.png)
![N-[5-(1-hydroxypropan-2-yl)-3-methyl-2-(methylaminomethyl)-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-3-morpholin-4-ylpropanamide](/img/structure/B10754663.png)
![4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol](/img/structure/B10754682.png)
![N-[[(4S,5R)-8-[2-(2-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754687.png)
![1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B10754688.png)
![N-[[8-[2-(1-hydroxycyclopentyl)ethynyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyloxane-4-carboxamide](/img/structure/B10754692.png)

